Biochemical Potency: Sub-Picomolar Ki and Sub-Nanomolar IC50 Differentiate Dot1L-IN-1 TFA
Dot1L-IN-1 TFA exhibits a Ki of 2 pM and an IC50 of <0.1 nM in a cell-free DOT1L SPA assay [1]. This represents a 40-fold improvement in binding affinity compared to the clinical-stage inhibitor Pinometostat (Ki = 80 pM) [2] and a >3-fold improvement in enzymatic potency over EPZ004777 (IC50 = 0.4 nM) and SGC0946 (IC50 = 0.3 nM) .
| Evidence Dimension | DOT1L inhibition potency |
|---|---|
| Target Compound Data | Ki = 2 pM; IC50 < 0.1 nM |
| Comparator Or Baseline | Pinometostat (Ki = 80 pM); EPZ004777 (IC50 = 0.4 nM); SGC0946 (IC50 = 0.3 nM) |
| Quantified Difference | 40-fold lower Ki than Pinometostat; >3-fold lower IC50 than EPZ004777 and SGC0946 |
| Conditions | Cell-free DOT1L SPA assay at KM for SAM |
Why This Matters
Superior biochemical potency enables lower compound concentrations in cellular and in vivo experiments, reducing the risk of off-target effects and conserving limited research material.
- [1] Möbitz H, Machauer R, Holzer P, Vaupel A, Stauffer F, Ragot C, Caravatti G, Scheufler C, Fernandez C, Hommel U, Tiedt R, Beyer KS, Chen C, Zhu H, Gaul C. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach. ACS Med Chem Lett. 2017 Feb 14;8(3):338-343. View Source
- [2] Daigle SR, Olhava EJ, Therkelsen CA, Majer CR, Sneeringer CJ, Song J, Johnston LD, Scott MP, Smith JJ, Xiao Y, Jin L, Kuntz KW, Chesworth R, Moyer MP, Bernt KM, Tseng JC, Kung AL, Armstrong SA, Copeland RA, Richon VM, Pollock RM. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor. Cancer Cell. 2011 Jul 12;20(1):53-65. View Source
